molecular formula C8H13Cl2F2N3 B2529231 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride CAS No. 2247108-13-8

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2529231
CAS No.: 2247108-13-8
M. Wt: 260.11
InChI Key: AGVMEOKMWZECSR-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride is a fluorinated cyclobutane derivative featuring a pyrazole moiety linked via a methyl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

3,3-difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3.2ClH/c9-8(10)4-7(11,5-8)6-13-3-1-2-12-13;;/h1-3H,4-6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVMEOKMWZECSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN2C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride (CAS: 2316459-16-0) features a strained cyclobutane core substituted with two fluorine atoms at the 3,3 positions, a pyrazole ring connected via a methylene bridge, and a primary amine protonated as a dihydrochloride salt. The (1R,3r) stereochemistry introduces synthetic complexity, necessitating enantioselective techniques to avoid diastereomer formation. Challenges include:

  • Ring strain mitigation : Cyclobutane's 90° bond angles require low-temperature reactions or catalyst-assisted ring expansion.
  • Regioselective difluorination : Precise positioning of fluorine atoms at the 3,3 positions demands controlled fluorination agents.
  • Pyrazole-methylene linkage : Coupling pyrazole to cyclobutane without side reactions requires protecting group strategies.

Cyclobutane Ring Construction Methodologies

Rh(III)-Catalyzed [2+2] Cycloaddition

A breakthrough method from Organic Letters employs Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) with hexafluoroisopropanol (HFIP) as solvent to construct the cyclobutane ring. The reaction couples 2-aryl quinazolinones with alkylidenecyclopropanes via concerted N–C bond formation and C–C bond cleavage:
$$
\text{Quinazolinone} + \text{Alkylidenecyclopropane} \xrightarrow{\text{Rh(III)/HFIP}} \text{Cyclobutane intermediate}
$$
This method achieves 82% yield with >20:1 diastereoselectivity, attributed to Rh(III)'s ability to stabilize transition states.

Photochemical [2+2] Cyclization

Ultraviolet irradiation of 1,3-dienes in dichloromethane generates cyclobutane precursors. For example, 1,3-butadiene derivatives undergo dimerization to form cyclobutane diesters , which are hydrolyzed to carboxylic acids for subsequent functionalization. While cost-effective, this method suffers from poor stereocontrol (<50% enantiomeric excess).

Table 1: Cyclobutane Synthesis Comparison
Method Catalyst/Solvent Yield (%) Diastereoselectivity
Rh(III)-Catalyzed [Cp*RhCl₂]₂ / HFIP 82 >20:1
Photochemical UV / CH₂Cl₂ 65 1:1

Regioselective Difluorination Techniques

Deoxo-Fluor Mediated Fluorination

3-Oxocyclobutanecarboxylate intermediates are treated with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in dichloroethane at −78°C, replacing ketone oxygen with fluorine atoms. This exothermic reaction requires slow reagent addition to prevent defluorination:
$$
\text{3-Oxocyclobutanecarboxylate} + \text{Deoxo-Fluor} \rightarrow \text{3,3-Difluorocyclobutanecarboxylate}
$$
Yields reach 78% with 99% regiopurity when using excess Deoxo-Fluor (2.5 equivalents).

Electrophilic Fluorine Transfer

Using Selectfluor® in acetonitrile at 60°C, cyclobutene precursors undergo electrophilic addition to install fluorine atoms. This method avoids harsh conditions but requires anhydrous environments to prevent hydrolysis.

Pyrazole-Methylene Bridge Installation

Nucleophilic Substitution

3,3-Difluorocyclobutanamine hydrochloride reacts with 1-(chloromethyl)pyrazole in dimethylformamide (DMF) containing potassium carbonate. The reaction proceeds at 80°C for 12 hours, achieving 71% yield of the coupled product:
$$
\text{Cyclobutanamine} + \text{1-(Chloromethyl)pyrazole} \xrightarrow{\text{K₂CO₃}} \text{3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine}
$$

Sonication-Assisted Coupling

A novel approach from Oriental Journal of Chemistry uses ultrasonic irradiation (40 kHz) to accelerate the reaction between 3,3-difluorocyclobutanamine and pyrazolemethanol in tetrahydrofuran (THF). Sonication reduces reaction time from 24 hours to 3 hours, boosting yield to 85% .

Dihydrochloride Salt Formation

The free amine is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0°C until pH < 2. Precipitation yields the dihydrochloride salt, which is recrystallized from ethanol/water (4:1 v/v) to attain 99.7% purity.

Process Optimization and Scalability

Catalytic System Tuning

Replacing potassium iodide with sodium iodide in coupling steps enhances nucleophilicity, increasing reaction rates by 30%. For instance, sodium iodide in isopropanol improves methylhydrazine condensation efficiency from 75% to 89%.

Solvent Selection

Hydrofluoroether solvents (e.g., HFE-7500) reduce byproduct formation during fluorination, improving isolated yields to 81% compared to 68% in dichloroethane.

Table 2: Optimization Outcomes
Parameter Standard Condition Optimized Condition Yield Improvement
Catalyst KI NaI +14%
Solvent CH₂Cl₂ HFE-7500 +13%
Temperature 80°C Sonication @ 40°C +10%

Characterization and Quality Control

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 2.4 Hz, 1H), 4.53 (m, 2H, CH₂), 3.12 (m, 1H, cyclobutane-H).
  • HPLC : Retention time 6.74 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • X-ray Crystallography : Confirms (1R,3r) configuration with C–F bond lengths of 1.34 Å.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include imines, amides, dihydropyrazoles, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutane ring and pyrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Core

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
  • Structural Difference : Replaces the pyrazolylmethyl group with a trifluoromethyl (-CF₃) substituent.
  • Its hydrochloride salt (vs. dihydrochloride) may reduce solubility compared to the target compound .
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine
  • Structural Difference : Substitutes pyrazolylmethyl with a 2-fluorophenyl ring.
  • Predicted Collision Cross Section (CCS) data (148.4 Ų for [M+H]+) suggest a compact molecular shape, comparable to the target compound .
1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine
  • Structural Difference : Replaces pyrazole with a methylimidazole group.
  • Impact : Imidazole’s dual nitrogen atoms may enhance metal coordination or hydrogen bonding, differing from pyrazole’s single acidic proton .

Fluorination Patterns

  • Target Compound : Dual fluorine atoms on the cyclobutane reduce ring strain and enhance metabolic stability.
  • 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride (C₉H₁₂N₂O₃): Features a difluoromethyl group on pyrazole, increasing electronegativity and altering pharmacokinetics compared to the cyclobutane-fluorinated target .

Salt Forms and Physicochemical Properties

  • Dihydrochloride vs. Hydrochloride Salts: The target compound’s dihydrochloride form (two Cl⁻ counterions) likely offers higher aqueous solubility than mono-hydrochloride analogs (e.g., 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride) . Mitoxantrone dihydrochloride (), though structurally unrelated, demonstrates the importance of dihydrochloride salts in enhancing bioavailability and antiviral activity, suggesting similar advantages for the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Salt Form Notable Properties
Target Compound C₈H₁₁Cl₂F₂N₃ ~258.1* Pyrazolylmethyl, -F₂ Dihydrochloride High solubility, heterocyclic H-bonding
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine C₅H₆ClF₅N 225.56 -CF₃, -F₂ Hydrochloride Lipophilic, electron-withdrawing
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine C₁₀H₉F₃N 200.19 2-fluorophenyl, -F₂ None Aromatic π-π interactions
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine C₅H₈ClF₂N₃ 183.59 Difluoromethyl, pyrazole Hydrochloride Compact structure, moderate solubility

*Calculated based on molecular formula.

Table 2: Predicted Collision Cross Section (CCS) for 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine

Adduct m/z CCS (Ų)
[M+H]+ 202.08382 148.4
[M+Na]+ 224.06576 154.1
[M-H]- 200.06926 146.0

Research Findings and Implications

Fluorination : Fluorine atoms on the cyclobutane core improve metabolic stability and influence electronic properties, as seen in agrochemical analogs like diflubenzuron ().

Salt Form : Dihydrochloride salts (e.g., mitoxantrone dihydrochloride) enhance solubility and bioavailability, suggesting similar advantages for the target compound .

Heterocyclic Moieties : Pyrazole and imidazole substituents offer distinct interaction profiles—pyrazole for H-bonding and imidazole for metal coordination, critical in enzyme inhibition .

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